2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid
Description
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid is a synthetic organic compound featuring a benzodioxine core linked via a carbonyl-amino group to a branched-chain amino acid derivative. The benzodioxine moiety (C₈H₈O₂) is a bicyclic aromatic ether known for its metabolic stability and role in modulating biological activity.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(2)7-11(15(18)19)16-14(17)10-3-4-12-13(8-10)21-6-5-20-12/h3-4,8-9,11H,5-7H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPIHQNCDQGFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C12H13NO5
- Molecular Weight : 253.24 g/mol
The structure features a benzo[1,4]dioxine moiety, which is known for its biological activity. The presence of the amino group and the carboxylic acid functional group enhances its potential as a bioactive molecule.
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Research indicates that derivatives of benzo[1,4]dioxine exhibit various pharmacological activities, including anti-inflammatory and antitumor properties.
- Case Study : A study published in Bioorganic and Medicinal Chemistry explored derivatives of benzo[1,4]dioxine and their effects on cancer cell lines. The findings indicated that certain modifications could enhance cytotoxicity against specific tumors .
Neuropharmacology
Research has also investigated the neuroprotective effects of similar compounds. The structural similarity to known neuroprotective agents suggests that 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid may have applications in treating neurodegenerative diseases.
- Case Study : In vitro studies demonstrated that compounds with similar structures could inhibit neuronal apoptosis induced by oxidative stress . This opens avenues for further exploration into its efficacy in neuroprotection.
Biochemical Research
The compound can serve as a biochemical probe to study enzyme interactions or metabolic pathways involving amino acids and their derivatives. Its unique structure allows researchers to investigate specific enzymatic reactions or binding affinities.
- Research Insight : Preliminary studies have shown that compounds with similar dioxine structures can modulate enzyme activity related to metabolic disorders . This suggests potential applications in metabolic disease research.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric Acid
- Structure: Shares the benzodioxine-carbonyl-amino backbone but substitutes pentanoic acid with a shorter butyric acid (C₄) chain.
- This compound is commercially available (500 mg for $240) and used in biochemical research, though its exact mechanism remains under investigation .
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic Acid
- Structure: Features a propionic acid (C₃) chain instead of pentanoic acid.
- Implications : The shorter chain may enhance aqueous solubility but reduce bioavailability. This compound (CAS 1009513-69-2) is listed among research chemicals, suggesting utility in synthetic intermediates or enzyme inhibition studies .
4-Methylpentanoic Acid-d₁₂ (Deuterated Analog)
- Structure: A deuterated version of 4-methylpentanoic acid, where hydrogen atoms are replaced with deuterium.
- Implications : Isotopic substitution alters pharmacokinetics (e.g., metabolic stability) and is critical for tracer studies in mass spectrometry. Priced at JPY 44,000 per gram, it serves specialized analytical applications .
Cefsulodin Sodium Salt Hydrate (Functional Analog)
- Structure : Contains a benzodioxine derivative but integrated into a cephalosporin antibiotic framework.
- Implications: Targets penicillin-binding proteins (PBPs) in bacteria, highlighting the benzodioxine group’s role in antibiotic resistance modulation. Resistance in Pseudomonas aeruginosa strains suggests multi-target mechanisms .
Data Tables: Key Parameters of Comparable Compounds
Research Findings and Functional Insights
- Chain Length and Bioactivity: Longer chains (e.g., pentanoic acid) enhance lipophilicity, favoring membrane penetration but risking off-target interactions. Shorter chains (e.g., propionic acid) prioritize solubility for in vitro assays .
- Isotopic Effects: Deuterated analogs like 4-methylpentanoic acid-d₁₂ exhibit prolonged metabolic half-lives, critical for pharmacokinetic profiling .
Biological Activity
The compound 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H13NO5
- Molecular Weight : 251.24 g/mol
- CAS Number : 1009513-69-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies indicate that derivatives of the compound exhibit significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 3.0 μM to 10 μM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through caspase activation and modulation of the VEGFR-2 signaling pathway .
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit enzymes associated with metabolic disorders. In vitro assays demonstrated that it can inhibit acetylcholinesterase (AChE) and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively .
- The inhibition constants (Ki) for these enzymes suggest that the compound may serve as a lead for developing new therapeutics targeting these conditions.
- Neuroprotective Effects
Case Studies and Research Findings
Several case studies highlight the biological efficacy of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 5.85 | Induction of apoptosis |
| Study B | A549 | 6.48 | VEGFR-2 inhibition |
| Study C | HepG2 | 8.25 | Cell cycle arrest |
Detailed Case Study: Anticancer Activity
In a recent investigation published in MDPI, analogs of the compound were synthesized and screened against multiple human cancer cell lines. The most potent derivative exhibited an IC50 value of 5.85 µM against MCF-7 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The study also utilized molecular docking simulations to predict binding affinities with key oncogenic pathways.
Enzyme Inhibition Research
Another study explored the enzyme inhibition properties of similar compounds derived from the parent structure. The results showed that certain derivatives effectively inhibited AChE with IC50 values as low as 7.49 µM , demonstrating potential for Alzheimer's treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
